2-Chloro-3,5,6-trimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis with Polyethylene Glycol : 2-Hydroxymethyl-3,5,6-trimethylpyrazine grafted by polyethylene glycol was synthesized with a 69% yield. This compound was characterized by melting point, FTIR, and 1H NMR, indicating its potential in chemical applications (Song, 2004).
NMR Spectra Study : Research on 4-15N-2,3,5-Trimethylpyrazine synthesis involved the investigation of NMR spectra, demonstrating its relevance in advanced spectroscopic analysis (Maeda et al., 1995).
Chemical Interactions and Properties
Molecular Structure Analysis : Studies on methyl-substituted pyrazines with anilic acids focused on analyzing crystal and molecular structures, providing insight into molecular interactions and properties (Rok et al., 2018).
Enzyme Immunoassay for Residue Determination : The application in determining non-extractable triazine residues by enzyme immunoassay illustrates its role in environmental monitoring and analysis (Dankwardt et al., 1996).
Pharmaceutical and Biological Applications
Liqustrazine Derivatives Synthesis : The synthesis of novel liqustrazine derivatives, which showed potential in stimulating the proliferation of vascular endothelial cells, indicates its biomedical applications (Liu et al., 2003).
Stroke Treatment Advances : Tetramethylpyrazine nitrones, including derivatives of 2-Chloro-3,5,6-trimethylpyrazine, were reviewed for their potential in stroke treatment, highlighting its significance in neuroprotection and thrombolytic activity (Marco-Contelles, 2020).
Environmental and Agricultural Studies
Groundwater Chemical Analysis : The substance was included in studies of agricultural chemicals in groundwater, emphasizing its relevance in environmental science and agrochemical research (Kolpin, 1997).
Atrazine Metabolism by Fungi : Research on the metabolism of atrazine by the fungus Pleurotus pulmonarius, producing metabolites including those related to this compound, shows its application in bioremediation and fungal biochemistry (Masaphy et al., 1993).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as 3,5,6-trimethylpyrazine-2-formic acid have been found to have anti-oxidative and antiplatelet aggregation activities .
Mode of Action
It’s known that adenosine diphosphate (adp) is released from the dense granules of activated platelets, which further accelerates platelet aggregation . This suggests that 2-Chloro-3,5,6-trimethylpyrazine may interact with platelets or related targets to exert its effects.
Biochemical Pathways
Given the anti-oxidative and antiplatelet aggregation activities of related compounds, it’s plausible that this compound may influence pathways related to oxidative stress and platelet function .
Result of Action
Based on the known effects of related compounds, it’s plausible that this compound may exert protective effects against oxidative damage and inhibit platelet aggregation .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
2-Chloro-3,5,6-trimethylpyrazine is involved in various metabolic pathways. It interacts with several enzymes and cofactors
properties
IUPAC Name |
2-chloro-3,5,6-trimethylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)10-7(8)6(3)9-4/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTPJKKZJMOPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68303-35-5 |
Source
|
Record name | 2-chloro-3,5,6-trimethylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.